molecular formula C19H25N8O10P B10777396 Deoxycytidylyl-(3'-5')-deoxyguanosine CAS No. 52474-59-6

Deoxycytidylyl-(3'-5')-deoxyguanosine

Cat. No. B10777396
CAS RN: 52474-59-6
M. Wt: 556.4 g/mol
InChI Key: OBCJQWSXSLYWHI-UHFFFAOYSA-N
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Description

Deoxycytidylyl-3’,5’-guanosine is a dinucleotide composed of deoxycytidine and deoxyguanosine linked by a 3’,5’-phosphodiester bond. . Deoxycytidylyl-3’,5’-guanosine is significant in the study of nucleic acids and their interactions with enzymes and other biomolecules.

Preparation Methods

The synthesis of deoxycytidylyl-3’,5’-guanosine typically involves the chemical coupling of deoxycytidine and deoxyguanosine monophosphates. The reaction conditions often include the use of activating agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester bond. Industrial production methods may involve enzymatic synthesis using nucleotidyl transferases, which catalyze the formation of the phosphodiester linkage under mild conditions .

Chemical Reactions Analysis

Deoxycytidylyl-3’,5’-guanosine can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleases. The major products formed from these reactions are the individual mononucleotides, deoxycytidine monophosphate and deoxyguanosine monophosphate .

Scientific Research Applications

Mechanism of Action

The mechanism of action of deoxycytidylyl-3’,5’-guanosine involves its interaction with enzymes such as ribonucleases. The compound binds to the active site of the enzyme, where the phosphodiester bond is cleaved, resulting in the formation of the individual mononucleotides . The molecular targets include the active site residues of the enzyme, which facilitate the cleavage reaction through a series of catalytic steps.

Comparison with Similar Compounds

Deoxycytidylyl-3’,5’-guanosine can be compared with other similar dinucleotides, such as:

    Cytidylyl-3’,5’-guanosine: Similar in structure but contains ribose instead of deoxyribose.

    Deoxyadenylyl-3’,5’-thymidine: Another deoxyribonucleotide dinucleotide with adenine and thymine bases.

    Deoxycytidylyl-3’,5’-adenosine: Contains cytosine and adenine bases linked by a 3’,5’-phosphodiester bond.

The uniqueness of deoxycytidylyl-3’,5’-guanosine lies in its specific base pairing and structural properties, which make it a valuable tool in the study of nucleic acid interactions and enzymatic mechanisms .

properties

CAS RN

52474-59-6

Molecular Formula

C19H25N8O10P

Molecular Weight

556.4 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30)

InChI Key

OBCJQWSXSLYWHI-UHFFFAOYSA-N

Isomeric SMILES

C1[C@H]([C@@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@@H]4C[C@@H](O[C@H]4CO)N5C=CC(=NC5=O)N)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O

Origin of Product

United States

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